molecular formula C15H25BN2O3 B1447118 4-(3-(4-Ethylpiperazin-1-yl)propoxy)phenylboronic acid CAS No. 1704063-50-2

4-(3-(4-Ethylpiperazin-1-yl)propoxy)phenylboronic acid

Cat. No.: B1447118
CAS No.: 1704063-50-2
M. Wt: 292.18 g/mol
InChI Key: UNPDYZCASKNTGA-UHFFFAOYSA-N
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Description

4-(3-(4-Ethylpiperazin-1-yl)propoxy)phenylboronic acid is an organoboron compound that has garnered interest in various fields of research due to its unique chemical structure and properties. This compound features a phenylboronic acid moiety linked to an ethylpiperazine group via a propoxy chain, making it a versatile reagent in organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-(4-Ethylpiperazin-1-yl)propoxy)phenylboronic acid typically involves a multi-step process:

    Formation of the Propoxy Linker: The initial step involves the reaction of 4-bromophenol with 3-chloropropanol under basic conditions to form 4-(3-hydroxypropoxy)bromobenzene.

    Introduction of the Ethylpiperazine Group: The intermediate 4-(3-hydroxypropoxy)bromobenzene is then reacted with 1-ethylpiperazine in the presence of a base such as potassium carbonate to yield 4-(3-(4-ethylpiperazin-1-yl)propoxy)bromobenzene.

    Boronate Formation: Finally, the bromobenzene derivative is subjected to a palladium-catalyzed borylation reaction using bis(pinacolato)diboron to form this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

4-(3-(4-Ethylpiperazin-1-yl)propoxy)phenylboronic acid undergoes several types of chemical reactions, including:

    Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst and a base, forming carbon-carbon bonds.

    Oxidation: The boronic acid group can be oxidized to form phenol derivatives.

Common Reagents and Conditions

    Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., potassium carbonate), and solvents (e.g., toluene or ethanol).

    Oxidation: Oxidizing agents such as hydrogen peroxide or sodium perborate.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Suzuki-Miyaura Coupling: Biphenyl derivatives.

    Oxidation: Phenol derivatives.

    Substitution: Various substituted ethylpiperazine derivatives.

Scientific Research Applications

4-(3-(4-Ethylpiperazin-1-yl)propoxy)phenylboronic acid has numerous applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in cross-coupling reactions to form complex molecules.

    Biology: Investigated for its potential as a molecular probe in biological systems due to its ability to interact with biomolecules.

    Medicine: Explored for its potential as a drug candidate or a pharmacophore in the design of new therapeutic agents.

    Industry: Utilized in the development of advanced materials and as a building block in the synthesis of polymers and other industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic Acid: A simpler boronic acid derivative used in similar coupling reactions.

    4-Formylphenylboronic Acid: Another boronic acid derivative with a formyl group, used in the synthesis of complex organic molecules.

    3-(4-Ethylpiperazin-1-yl)propoxybenzene: Lacks the boronic acid group but shares the ethylpiperazine and propoxy moieties.

Uniqueness

4-(3-(4-Ethylpiperazin-1-yl)propoxy)phenylboronic acid is unique due to the combination of its boronic acid and ethylpiperazine functionalities, which confer distinct reactivity and potential for diverse applications in synthesis and medicinal chemistry.

Properties

IUPAC Name

[4-[3-(4-ethylpiperazin-1-yl)propoxy]phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25BN2O3/c1-2-17-9-11-18(12-10-17)8-3-13-21-15-6-4-14(5-7-15)16(19)20/h4-7,19-20H,2-3,8-13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNPDYZCASKNTGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)OCCCN2CCN(CC2)CC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25BN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601193076
Record name B-[4-[3-(4-Ethyl-1-piperazinyl)propoxy]phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601193076
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1704063-50-2
Record name B-[4-[3-(4-Ethyl-1-piperazinyl)propoxy]phenyl]boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1704063-50-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name B-[4-[3-(4-Ethyl-1-piperazinyl)propoxy]phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601193076
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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